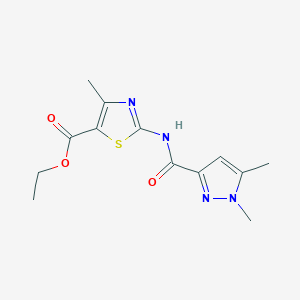
ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as DMPT, and it is a synthetic analog of the natural compound 3-methylthio-1H-1,2,4-triazole (MMT). DMPT has been extensively studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate serves as a foundational chemical structure for various synthetic pathways. It is involved in the acylation of amino-thiazole derivatives leading to the formation of diverse chemical entities. This compound's modifications include the synthesis of esters and anilide derivatives from the ethyl ester and anilide of thiazole-2-carboxylic acid, showcasing its versatility in chemical synthesis processes (Dovlatyan et al., 2004).
Coordination Chemistry and Complex Formation
This compound has also been highlighted for its role in coordination chemistry, where derivatives have been used to synthesize mono- and multinuclear complexes with transition metals. Such complexes were characterized through spectroscopy and magnetic measurements, indicating the compound's potential for creating complex inorganic structures (Seubert et al., 2011).
Antimicrobial Activity
Further studies involve the exploration of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives for their antimicrobial properties. The synthesis of such derivatives and their testing against various bacterial and fungal strains demonstrated the potential of these compounds in antimicrobial applications. This indicates the broader impact of the core chemical structure in contributing to the development of new antimicrobial agents (Desai et al., 2019).
Corrosion Inhibition
Additionally, derivatives of this compound have been investigated for their role in corrosion inhibition. Studies on the effects of pyrazole-type organic compounds on steel corrosion in hydrochloric acid solution revealed significant inhibition efficiencies. These findings suggest the potential application of such compounds in protecting metals from corrosive environments, highlighting the compound's utility beyond biological applications (Tebbji et al., 2005).
Antitumor Activity
Research into the antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs demonstrated the potential of these compounds in cancer therapy. The synthesis and in vitro testing against human tumor cell lines provided valuable insights into their efficacy as anticancer agents, indicating the compound's significant impact in medicinal chemistry (El-Subbagh et al., 1999).
Propriétés
IUPAC Name |
ethyl 2-[(1,5-dimethylpyrazole-3-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-5-20-12(19)10-8(3)14-13(21-10)15-11(18)9-6-7(2)17(4)16-9/h6H,5H2,1-4H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRNKLBGEPUXMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4-methylthiazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


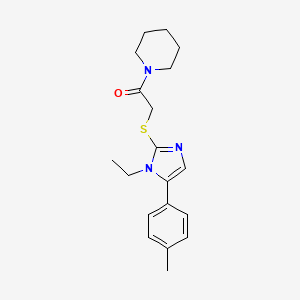

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2700538.png)
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2700539.png)

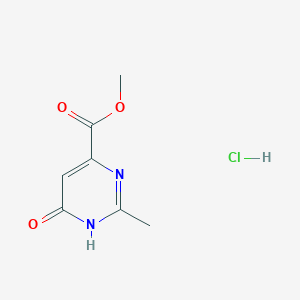
![N-(5-acetamido-2-methoxyphenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2700544.png)

![1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2700552.png)
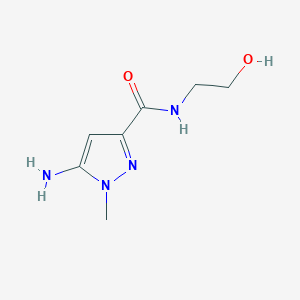
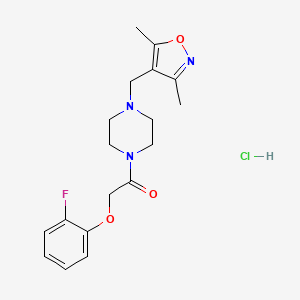

![7-Fluoro-2-methyl-3-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2700558.png)